![molecular formula C9H13O2P B14355606 [Ethyl(phenyl)phosphoryl]methanol CAS No. 93690-87-0](/img/structure/B14355606.png)
[Ethyl(phenyl)phosphoryl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Ethyl(phenyl)phosphoryl]methanol is an organophosphorus compound characterized by the presence of an ethyl group, a phenyl group, and a phosphoryl group attached to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl(phenyl)phosphoryl]methanol typically involves the reaction of phenylphosphonic dichloride with ethyl alcohol under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[Ethyl(phenyl)phosphoryl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Applications De Recherche Scientifique
[Ethyl(phenyl)phosphoryl]methanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of [Ethyl(phenyl)phosphoryl]methanol involves its interaction with specific molecular targets and pathways. The phosphoryl group can form strong bonds with various biomolecules, influencing their function and activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [Ethyl(phenyl)phosphoryl]methanol include:
Phenylphosphonic acid: Lacks the ethyl group but has similar phosphoryl and phenyl groups.
Ethylphosphonic acid: Contains the ethyl group but lacks the phenyl group.
Phosphoryl methanol: Contains the phosphoryl and methanol groups but lacks the ethyl and phenyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of ethyl, phenyl, and phosphoryl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
93690-87-0 |
|---|---|
Formule moléculaire |
C9H13O2P |
Poids moléculaire |
184.17 g/mol |
Nom IUPAC |
[ethyl(phenyl)phosphoryl]methanol |
InChI |
InChI=1S/C9H13O2P/c1-2-12(11,8-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Clé InChI |
ZQSLHYICQJIVDJ-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(CO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


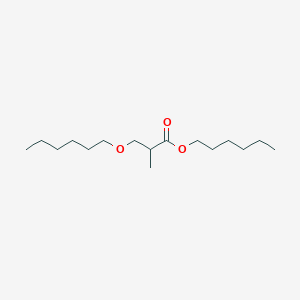


![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
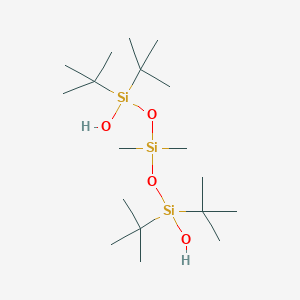
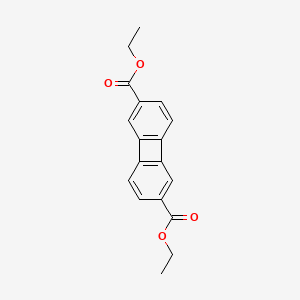
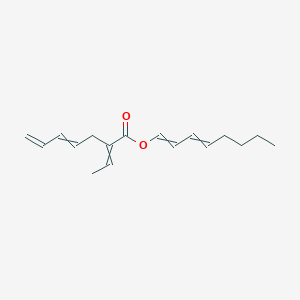
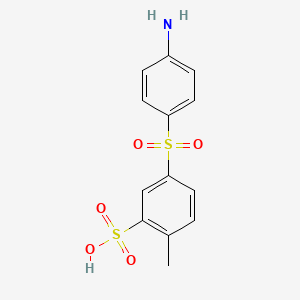

![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)
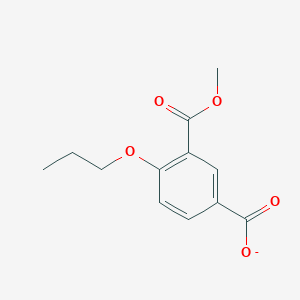
![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)
![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)

